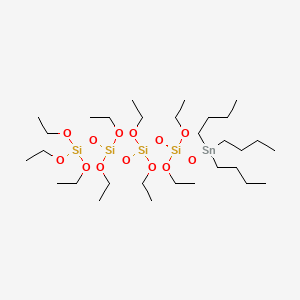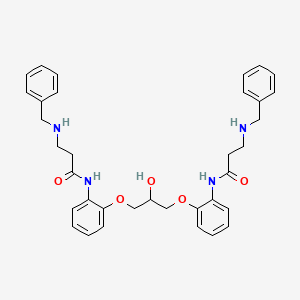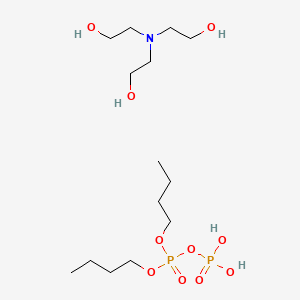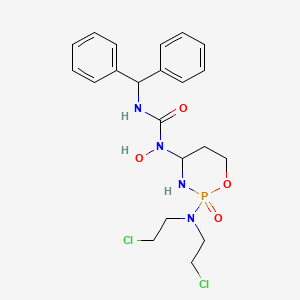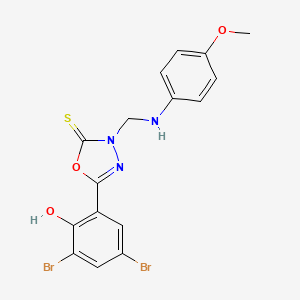
alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile derivative under acidic or basic conditions.
Introduction of the Cyclohexylmethylene Group: The cyclohexylmethylene group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides in the presence of a strong base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring is known for its potential as an antifungal, antibacterial, and anticancer agent. Researchers are exploring its use in developing new pharmaceuticals.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including polymer synthesis and material science.
作用機序
The mechanism of action of alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects in medicinal and biological applications.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Cyclohexylmethylene Derivatives: Compounds with similar cyclohexylmethylene groups but different functional groups.
Tert-Butyl Alcohol: A compound with a similar tert-butyl group but lacking the triazole ring.
Uniqueness
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol is unique due to its combination of a triazole ring, cyclohexylmethylene moiety, and tert-butyl group
特性
CAS番号 |
93851-05-9 |
|---|---|
分子式 |
C15H25N3O |
分子量 |
263.38 g/mol |
IUPAC名 |
(E,3R)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+/t14-/m0/s1 |
InChIキー |
CNFMJLVJDNGPHR-SSUFTNFISA-N |
異性体SMILES |
CC(C)(C)[C@H](/C(=C\C1CCCCC1)/N2C=NC=N2)O |
正規SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



